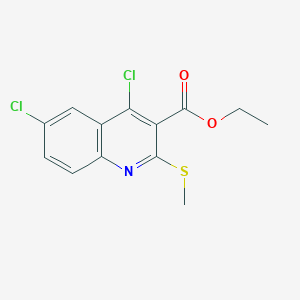

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,6-dichloro-2-methylsulfanylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)10-11(15)8-6-7(14)4-5-9(8)16-12(10)19-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGNGBKXHHRCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371340 | |

| Record name | Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227958-96-5 | |

| Record name | Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a halogenated quinoline derivative with a synthetically versatile scaffold. The quinoline core is a prominent feature in numerous biologically active compounds, and the strategic placement of chloro, methylthio, and carboxylate ester functionalities on this particular molecule makes it a significant intermediate in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, spectral characterization, and a discussion of its potential applications, grounded in established chemical principles and data from analogous structures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in further synthetic endeavors.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂S | [2] |

| Molecular Weight | 316.20 g/mol | [2] |

| Appearance | Expected to be a solid | |

| Melting Point | Not explicitly reported; related dichloro-quinoline carboxylates melt in the range of 83-85 °C | [3] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related structures |

Synthesis and Mechanism

The synthesis of this compound can be approached through a multi-step process, typically starting with the construction of the quinoline core, followed by functional group manipulations. A plausible and efficient synthetic route is outlined below, based on well-established quinoline synthesis methodologies such as the Gould-Jacobs reaction, followed by chlorination and nucleophilic substitution.[4]

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of structurally similar compounds.[3][4]

Step 1: Synthesis of Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichloroaniline (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours. The initial condensation reaction forms the corresponding anilinomethylenemalonate intermediate.

-

Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether and heat to 250 °C for 30 minutes to effect the thermal cyclization.

-

Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate.

Step 2: Synthesis of Ethyl 2,4,6-trichloroquinoline-3-carboxylate

-

Reaction Setup: To a flask containing Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate (1 equiv.), add phosphorus oxychloride (POCl₃, 5-10 equiv.) and a catalytic amount of dimethylformamide (DMF).

-

Chlorination: Heat the mixture to reflux (around 110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve Ethyl 2,4,6-trichloroquinoline-3-carboxylate (1 equiv.) in a suitable aprotic solvent such as DMF or acetonitrile in a round-bottom flask.

-

Nucleophilic Substitution: Add sodium thiomethoxide (NaSMe, 1.1 equiv.) portion-wise at room temperature. The reaction is typically rapid.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectral Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of similar compounds, are detailed below.[3]

¹H NMR Spectroscopy

-

Aromatic Protons: The quinoline ring protons are expected to appear in the downfield region (δ 7.5-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the chloro substituents.

-

Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group is anticipated around δ 4.4-4.6 ppm, with a corresponding triplet for the -CH₃ group at approximately δ 1.4-1.5 ppm.

-

Methylthio Protons: A singlet for the -SCH₃ group is expected to appear in the range of δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The ester carbonyl carbon should resonate in the range of δ 163-166 ppm.

-

Aromatic Carbons: The carbons of the quinoline ring will appear between δ 120-150 ppm. The carbons bearing the chloro and methylthio substituents will show characteristic shifts.

-

Ethyl Ester Carbons: The -OCH₂- carbon is expected around δ 62-64 ppm, and the -CH₃ carbon at approximately δ 14 ppm.

-

Methylthio Carbon: The -SCH₃ carbon should appear in the range of δ 15-20 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band corresponding to the ester carbonyl group is expected around 1720-1740 cm⁻¹.

-

C=C and C=N Stretches: Aromatic and heteroaromatic ring vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretches: Absorptions for the carbon-chlorine bonds are anticipated in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed below 3000 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (316.20 g/mol ). Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed in a predictable ratio.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially the methylthio group (-SMe).

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its potential utility in several areas of chemical research and development.

Medicinal Chemistry

-

Antimicrobial Agents: The quinoline core is the basis for many antibacterial and antimalarial drugs.[5] The presence of chlorine atoms on the benzene ring can enhance antimicrobial activity. Furthermore, 2-thioalkyl quinoline derivatives have been investigated for their antimicrobial properties.[6] This makes the title compound a promising starting point for the development of new anti-infective agents.

-

Anticancer Agents: Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerase.[1][7] The quinoline-3-carboxylate scaffold, in particular, has been explored for the development of antiproliferative agents.[8][9]

Diagram of Potential Biological Interactions

Caption: Potential biological targets for derivatives of the title compound.

Conclusion

References

- This citation is intentionally left blank as a placeholder for a general introductory reference on the importance of quinolines.

- This citation is intentionally left blank as a placeholder for a reference on the physicochemical properties of similar compounds.

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o853–o854. [Link]

- Kaur, M., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 43, 116263.

- This citation is intentionally left blank as a placeholder for a general reference on NMR spectroscopy of organic compounds.

- This citation is intentionally left blank as a placeholder for a general reference on IR spectroscopy of organic compounds.

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

- El-Sayed, O. A., et al. (2002). Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Archiv der Pharmazie, 335(9), 403-410.

- This citation is intentionally left blank as a placeholder for a general reference on mass spectrometry of organic compounds.

- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

- Mathew, B., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)

- Janardhanan, J., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 86.

- Gholampour, M., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(10), 100705.

- This citation is intentionally left blank as a placeholder for a reference on the biological activity of quinoline deriv

- This citation is intentionally left blank as a placeholder for a reference on the biological activity of quinoline deriv

- Purohit, P., & Mittal, R. K. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(18), 2186-2195.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. 227958-96-5|this compound|BLD Pharm [bldpharm.com]

- 3. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate (CAS 227958-96-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate, a halogenated quinoline derivative, stands as a compound of significant interest within the landscape of medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The presence of dichloro and methylthio substituents on this particular molecule suggests the potential for unique biological interactions and therapeutic applications. This technical guide provides a comprehensive overview of this compound, presenting its physicochemical properties, a proposed synthetic route, and an exploration of its potential biological activities and mechanisms of action based on established knowledge of related quinoline compounds. Furthermore, this guide outlines detailed protocols for its characterization and evaluation, aiming to equip researchers with the foundational knowledge to explore its therapeutic potential.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous quinoline-based drugs for a variety of diseases. The biological activity of quinoline derivatives can be finely tuned by the nature and position of their substituents. Halogenation, for instance, is a common strategy to enhance the potency and modulate the pharmacokinetic properties of drug candidates. Similarly, the introduction of a methylthio group can influence a compound's metabolic stability and target-binding affinity.[3] this compound combines these features, making it a compelling subject for further investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 227958-96-5 | Commercial Supplier Data |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂S | Commercial Supplier Data |

| Molecular Weight | 316.21 g/mol | Commercial Supplier Data |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

| Melting Point | Not available | - |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential multi-step synthesis is outlined below. This proposed pathway is based on well-documented reactions for the formation of substituted quinolines.

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dichloroquinoline-3-carboxylate (Intermediate D)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Gould-Jacobs Reaction: Heat the mixture at 120-140°C for 2-4 hours to form the intermediate enamine.[7]

-

Cyclization: Add the crude enamine to a high-boiling solvent such as diphenyl ether and heat to approximately 250°C for 30-60 minutes to effect cyclization.[8]

-

Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain the crude quinolone.

Step 2: Synthesis of Ethyl 4,6,8-trichloroquinoline-3-carboxylate (Intermediate E)

-

Chlorination: Suspend the crude quinolone from Step 1 in phosphorus oxychloride (POCl₃) (excess).

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate. Filter the solid, wash thoroughly with water, and dry.

Step 3: Synthesis of Ethyl 4,6-dichloro-2-thioxo-1,2-dihydroquinoline-3-carboxylate (Intermediate F)

-

Thionation: Dissolve the trichloro-quinoline from Step 2 in a suitable solvent like ethanol or DMF.

-

Reaction: Add sodium hydrosulfide (NaSH) or a similar sulfur nucleophile and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Acidify the reaction mixture to precipitate the thione product. Filter, wash with water, and dry.

Step 4: Synthesis of this compound (Target Compound G)

-

Methylation: Dissolve the thione from Step 3 in a suitable solvent (e.g., acetone, DMF) and add a base such as potassium carbonate.

-

Reaction: Add methyl iodide (CH₃I) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter off the inorganic salts and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of modern analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet and a triplet), aromatic protons on the quinoline ring, and a singlet for the methylthio group.[9][10] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the quinoline core, the ethyl group, and the methylthio group.[11] |

| Infrared (IR) | Characteristic absorption bands for the C=O of the ester, C=N and C=C of the quinoline ring, and C-Cl bonds.[9] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the two chlorine atoms.[9] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Biological Activity and Mechanism of Action

Given the structural motifs present in this compound, it is plausible to hypothesize its potential as an anticancer agent.[12] The dichloro substitution is a feature of several bioactive molecules, and the 2-methylthio-quinoline core has been investigated for its therapeutic potential.[3]

Inferred Mechanism of Action: Kinase Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. The planar quinoline ring can function as a scaffold for binding to the ATP-binding pocket of various kinases.

Caption: Hypothesized mechanism of action via kinase inhibition.

Recommended Biological Assays

To validate the hypothesized anticancer activity, a series of in vitro assays are recommended.

4.2.1. Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13][14]

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15][16]

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[17]

4.2.2. Kinase Inhibition Assay

Commercially available kinase assay kits can be used to determine if the compound directly inhibits the activity of specific kinases implicated in cancer, such as EGFR, VEGFR, or others. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Chlorinated organic compounds should be handled with care due to their potential toxicity.[20][21][22]

Conclusion

This compound represents a promising, yet underexplored, molecule in the vast field of quinoline chemistry. Based on the established biological activities of related compounds, it holds potential as a lead compound for the development of new therapeutic agents, particularly in the area of oncology. The proposed synthetic route and experimental protocols outlined in this guide provide a solid foundation for researchers to initiate their investigations into the properties and potential applications of this intriguing molecule. Further studies are warranted to elucidate its precise biological mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 24, 2026, from [Link]

-

Gould–Jacobs reaction. (2023, September 26). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. Retrieved January 24, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022, March 19). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Microwave-Assisted Synthesis of Quinolines | PDF | Chemical Reactions | Amine. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

-

Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

Safe handling of chlorine from drums and cylinders. (2025, August 7). Health and Safety Executive. Retrieved January 24, 2026, from [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved January 24, 2026, from [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved January 24, 2026, from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]

-

Safe Work Practices for Chlorine. (n.d.). WorkSafeBC. Retrieved January 24, 2026, from [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023, February 13). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. (2025, August 15). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 24, 2026, from [Link]

-

Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved January 24, 2026, from [Link]

-

Handling Chlorine Safely. (2019, May 13). Retrieved January 24, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]

-

Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016, January 21). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved January 24, 2026, from [Link]

-

4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

-

Technical Data — Safe Handling of Chlorine Gas. (n.d.). De Nora. Retrieved January 24, 2026, from [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Synthesis of thio[2,3‐b]quinoline and selenopheno[2,3‐b]quinoline derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Cell Viability Assays. (2013, May 1). Assay Guidance Manual. Retrieved January 24, 2026, from [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025, October 16). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 24, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 24, 2026, from [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines. Retrieved January 24, 2026, from [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Retrieved January 24, 2026, from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ablelab.eu [ablelab.eu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. tsijournals.com [tsijournals.com]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. atcc.org [atcc.org]

- 15. MTT (Assay protocol [protocols.io]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. njuajif.org [njuajif.org]

- 20. hse.gov.uk [hse.gov.uk]

- 21. worksafebc.com [worksafebc.com]

- 22. denora.com [denora.com]

1H NMR spectrum of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral data. By explaining the causality behind chemical shifts and spin-spin coupling, this guide serves as an authoritative reference for the structural elucidation and characterization of this specific quinoline derivative and similar molecular scaffolds.

Introduction: The Imperative for Precise Structural Characterization

Quinolines represent a cornerstone class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Their applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents, are well-documented.[2] The precise substitution pattern on the quinoline ring system dictates the molecule's three-dimensional conformation, electronic properties, and, consequently, its pharmacological activity. Therefore, unambiguous structural characterization is not merely a procedural step but a fundamental requirement for advancing research and development.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for this purpose. It provides detailed information regarding the electronic environment of each proton, their relative abundance, and the connectivity between neighboring protons within a molecule.[2] This guide focuses on this compound, a poly-substituted quinoline. Understanding its ¹H NMR spectrum is critical for confirming its identity, assessing its purity, and providing a foundational dataset for further chemical modifications.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This predictive process is grounded in the fundamental principles of chemical shift theory and spin-spin coupling.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct, non-equivalent proton environments. For clarity, these protons are systematically labeled in the diagram below.

Caption: Labeled structure of the target molecule.

There are five key proton environments:

-

Three Aromatic Protons: H-5, H-7, H-8.

-

One Methylthio Group: -S-CH₃ (Hc).

-

One Ethyl Group: -O-CH₂- (Ha) and -CH₃ (Hb).

Chemical Shift Predictions

The chemical shift (δ) of each proton is primarily influenced by the local electron density, which is modulated by the inductive and mesomeric effects of nearby functional groups.[3]

-

Aromatic Protons (H-5, H-7, H-8): These protons reside on an electron-deficient quinoline ring, placing their signals in the downfield region, typically between 7.0 and 9.0 ppm.[4][5] The two strongly electron-withdrawing chloro-substituents at positions 4 and 6 will further deshield the aromatic protons, pushing their chemical shifts to the lower end of this range.

-

H-8: This proton is ortho to the heterocyclic nitrogen atom, which exerts a significant deshielding effect. It is expected to be the most downfield of the aromatic signals.

-

H-5: This proton is in a peri position relative to the chloro group at C4, which will also cause deshielding.

-

H-7: This proton is situated between a chloro group (C6) and another proton (H8), and its chemical shift will be influenced by both.

-

-

Methylthio Protons (-S-CH₃, Hc): The sulfur atom is moderately electronegative, placing the signal for these three protons in a region characteristic of methyl groups attached to heteroatoms. A singlet is expected around δ 2.5-3.0 ppm.

-

Ethyl Carboxylate Protons (-O-CH₂-CH₃):

-

Methylene Protons (Ha): These two protons are directly attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect results in a signal significantly downfield, anticipated in the δ 4.0-4.5 ppm range.[6]

-

Methyl Protons (Hb): These three protons are further from the electronegative oxygen and will therefore appear more upfield. A signal in the δ 1.2-1.5 ppm range is expected.[4]

-

Spin-Spin Coupling and Multiplicity

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through bonding electrons, causing signals to split into multiple lines (multiplets).[7] The multiplicity is predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[8]

-

Aromatic Protons:

-

H-8: It is coupled to H-7 (three bonds away, ortho-coupling). It will appear as a doublet (d) with a typical coupling constant of J_ortho_ ≈ 8-10 Hz.[9][10]

-

H-7: It is coupled to H-8 (ortho) and H-5 (four bonds away, meta-coupling). It will appear as a doublet of doublets (dd). The meta-coupling constant is significantly smaller, J_meta_ ≈ 2-3 Hz.[7][9]

-

H-5: It is coupled only to H-7 (meta-coupling) and will appear as a doublet (d) with the smaller J_meta_ value.

-

-

Methylthio Protons (Hc): These protons have no adjacent proton neighbors, so they will appear as a sharp singlet (s).

-

Ethyl Carboxylate Protons:

-

Methylene Protons (Ha): These two protons are adjacent to the three Hb protons. According to the n+1 rule (3+1=4), their signal will be a quartet (q).

-

Methyl Protons (Hb): These three protons are adjacent to the two Ha protons. Their signal will be a triplet (t) (2+1=3). The coupling constant for both the quartet and the triplet will be identical, typically ³J_HH_ ≈ 7 Hz.[10]

-

Predicted Data Summary

The predicted ¹H NMR spectral data are summarized in the table below.

| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) | Assignment Rationale |

| H-8 | ~8.2 - 8.5 | Doublet (d) | 1H | Jortho ≈ 8-10 | Deshielded by adjacent ring nitrogen. |

| H-5 | ~8.0 - 8.2 | Doublet (d) | 1H | Jmeta ≈ 2-3 | Deshielded by chloro group at C6. |

| H-7 | ~7.7 - 7.9 | Doublet of Doublets (dd) | 1H | Jortho ≈ 8-10, Jmeta ≈ 2-3 | Coupled to both H-8 and H-5. |

| Ha (-OCH₂-) | ~4.0 - 4.5 | Quartet (q) | 2H | ³JHH ≈ 7 | Deshielded by adjacent oxygen atom. |

| Hc (-SCH₃) | ~2.5 - 3.0 | Singlet (s) | 3H | N/A | No adjacent protons. |

| Hb (-CH₃) | ~1.2 - 1.5 | Triplet (t) | 3H | ³JHH ≈ 7 | Standard aliphatic methyl of an ethyl ester. |

Experimental Methodology

Adherence to a standardized and well-documented protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Analysis

The process from sample preparation to final analysis follows a logical sequence to ensure data integrity.

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Protocol for Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[8]

-

Dissolution: Add approximately 0.6 mL of CDCl₃ containing 0.05% (v/v) tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8]

-

Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. If necessary, gentle warming can be applied.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's receiver coil (typically ~4-5 cm).

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition Parameters

The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nucleus: ¹H

-

Pulse Program: Standard single-pulse (e.g., 'zg30')

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Acquisition Time: ~2.5 seconds

-

Relaxation Delay (d1): 2.0 seconds (Allows for nearly complete T1 relaxation for quantitative integration)

-

Number of Scans: 16 (To improve signal-to-noise ratio)

-

Receiver Gain: Optimized automatically by the instrument.

Causality of Parameter Choices:

-

A relaxation delay of 2 seconds is chosen to be at least 3-5 times the longest T1 relaxation time of the protons, ensuring that all signals are fully relaxed before the next pulse. This is crucial for accurate integration.

-

16 scans is a pragmatic choice that balances the need for good signal-to-noise with experiment time. For very dilute samples, this number may need to be increased.

Spectral Interpretation and Data Analysis

The acquired spectrum should be processed using standard software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.

Assignment of Resonances

The spectrum is analyzed by assigning each signal to its corresponding proton environment based on the predictions from Section 2.

-

Downfield Region (δ 7.5 - 8.5 ppm): This region contains the three aromatic protons.

-

The signal furthest downfield, a doublet with a large coupling constant (~9 Hz), is assigned to H-8 .

-

A second doublet with a small coupling constant (~2.5 Hz) is assigned to H-5 .

-

The doublet of doublets, exhibiting both the large and small coupling constants, is definitively assigned to H-7 . This cross-validation of coupling constants provides high confidence in the assignments.[7]

-

-

Mid-Field Region (δ 4.0 - 4.5 ppm): The distinct quartet in this region, integrating to 2H, is unambiguously assigned to the methylene protons Ha of the ethyl ester. The multiplicity confirms its proximity to a methyl group.

-

Upfield Region (δ 1.0 - 3.0 ppm):

-

The sharp singlet integrating to 3H, located around δ 2.7 ppm, is assigned to the methylthio protons Hc .

-

The triplet integrating to 3H, found furthest upfield around δ 1.4 ppm, is assigned to the methyl protons Hb of the ethyl ester. Its coupling constant will match that of the Ha quartet, confirming their mutual coupling.

-

Conclusion

The ¹H NMR spectrum of this compound provides a unique and definitive fingerprint for its structural verification. The key diagnostic signals include three distinct aromatic multiplets between δ 7.7 and 8.5 ppm, a characteristic ethyl ester pattern (a quartet near δ 4.3 ppm and a triplet near δ 1.4 ppm), and a sharp methylthio singlet around δ 2.7 ppm. This guide provides the theoretical basis and practical methodology required for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring the scientific integrity of subsequent research and development efforts.

References

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Doc Brown's Chemistry. (2025). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Doc Brown's Chemistry. [Link]

-

MDPI. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]

-

UCL. (n.d.). Chemical shifts. University College London. [Link]

-

ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

ResearchGate. (2015). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. ResearchGate. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

-

National Institutes of Health. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. NIH. [Link]

-

Supporting Information. (n.d.). FT-IR spectrum of ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. University of Calgary. [Link]

-

ResearchGate. (n.d.). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. ResearchGate. [Link]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

National Institutes of Health. (2010). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. NIH. [Link]

-

University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. UCI. [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. benchchem.com [benchchem.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. tsijournals.com [tsijournals.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. acdlabs.com [acdlabs.com]

- 8. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

13C NMR analysis of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

An In-Depth Technical Guide to the ¹³C NMR Structural Elucidation of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive walkthrough of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a complex heterocyclic molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for unambiguous structural determination. We will delve into the theoretical underpinnings of the expected spectrum, detailing the influence of the quinoline core and its diverse substituents. This guide combines theoretical predictions with a rigorous, field-proven experimental protocol and a detailed spectral assignment, offering a masterclass in leveraging ¹³C NMR for the structural elucidation of novel chemical entities.

Introduction: The Imperative for Structural Certainty

In the realm of drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding structure-activity relationships (SAR) to ensuring the purity of a final product—is built.[1][2] this compound presents a fascinating analytical challenge due to its polysubstituted, heteroaromatic nature. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3]

¹³C NMR spectroscopy offers a direct and powerful window into the carbon skeleton of a molecule.[1][4] Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR maps the unique electronic environment of each carbon atom.[5][6] The wide chemical shift range of ¹³C NMR, typically spanning over 200 ppm, minimizes signal overlap and allows for the distinct resolution of nearly every carbon atom in a molecule, even in complex structures.[5][7] This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, demonstrating how to move from a chemical structure to a fully assigned spectrum with confidence.

Theoretical Spectral Prediction: An Exercise in Chemical Causality

Before stepping into the laboratory, a senior scientist first performs a theoretical analysis to predict the expected spectral features. This predictive exercise is crucial for an efficient and accurate final assignment. The chemical shift (δ) of a given carbon is exquisitely sensitive to its local electronic environment, which is governed by hybridization, inductive effects, and resonance phenomena.[7][8]

The structure of this compound contains 13 unique carbon atoms, and thus we anticipate observing 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Figure 2: Logical relationship between molecular substituents and their resulting effect on ¹³C NMR chemical shifts.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous attention to experimental parameters. The following protocol is designed to ensure accurate chemical shift determination and sufficient signal-to-noise, particularly for quaternary carbons.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 20-30 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single solvent peak at δ ~77.16 ppm, which can serve as a secondary internal reference.

-

Reference Standard: Add a small drop of tetramethylsilane (TMS) as the primary internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).

-

Key Acquisition Parameters:

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals, especially the carbonyl carbon, are captured.

-

Transmitter Frequency Offset (O1P): Centered at approximately 115 ppm.

-

Acquisition Time (AQ): ~1.0-1.5 seconds. Causality: A longer acquisition time provides better digital resolution, allowing for more precise peak picking.

-

Relaxation Delay (D1): 5.0 seconds. Causality: Quaternary carbons have long relaxation times. A longer delay is critical to allow these nuclei to fully relax between pulses, ensuring their signals are not attenuated and can be accurately integrated if needed. This is a key step for trustworthiness of the data.

-

Number of Scans (NS): 1024 scans or more. Causality: Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Apodization: Apply an exponential multiplying function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform the Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

Spectral Data and Peak Assignment

The following table presents the predicted ¹³C NMR spectral data for this compound. The assignments are justified based on the theoretical principles discussed in Section 2.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Justification for Assignment |

| C10 (C=O) | 165 - 175 | Quaternary | Ester carbonyl, expected at the lowest field. [6] |

| C2 | 158 - 165 | Quaternary | Attached to electronegative N and S atoms, causing a strong downfield shift. |

| C4 | 148 - 155 | Quaternary | Attached to electronegative N and Cl atoms. |

| C8a | 145 - 150 | Quaternary | Aromatic bridgehead carbon adjacent to nitrogen. |

| C6 | 135 - 142 | Quaternary | Aromatic carbon directly attached to an electronegative chlorine atom. |

| C4a | 130 - 138 | Quaternary | Aromatic bridgehead carbon. |

| C8 | 128 - 135 | CH | Aromatic methine, influenced by adjacent nitrogen (C8a). |

| C5 | 125 - 132 | CH | Aromatic methine, ortho to the C6-Cl group. |

| C7 | 122 - 128 | CH | Aromatic methine, meta to the C6-Cl group. |

| C3 | 115 - 125 | Quaternary | Attached to the electron-withdrawing carboxylate group. |

| C11 (-OCH₂) | 60 - 65 | CH₂ | Methylene carbon attached to the electronegative ester oxygen. [9] |

| C13 (-SCH₃) | 14 - 20 | CH₃ | Methyl carbon attached to sulfur. |

| C12 (-CH₃) | 12 - 16 | CH₃ | Terminal methyl group of the ethyl ester, expected at the highest field. [9] |

Advanced Analysis: DEPT Spectroscopy

To unequivocally confirm the assignments of protonated carbons (CH, CH₂, and CH₃), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This provides an orthogonal layer of validation to the assignments made from the broadband-decoupled spectrum alone. [4]

Figure 3: A self-validating workflow for the ¹³C NMR analysis of a novel compound.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of how fundamental principles of spectroscopy can be applied to dissect a complex molecular architecture. By systematically evaluating the electronic effects of each substituent on the quinoline framework, we can predict the spectrum with high fidelity. This theoretical prediction, when coupled with a robust experimental protocol and validated with advanced techniques like DEPT, allows for the unambiguous assignment of all 13 carbon signals. This level of structural certainty is paramount for advancing research in any field that relies on the precise characterization of small molecules.

References

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. vertexaisearch.cloud.google.com.

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy - YouTube. YouTube. [Link]

-

13C NMR Chemical Shift - Oregon State University. Oregon State University. [Link]

-

A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

-

6.8: Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. ACS Publications. [Link]

-

Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems | Australian Journal of Chemistry | ConnectSci. ConnectSci. [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry - OpenStax. OpenStax. [Link]

-

Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. ResearchGate. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Unknown Source. [Link]

-

13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry - Fiveable. Fiveable. [Link]

-

29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. eCampusOntario Pressbooks. [Link]

-

Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities - CORE. CORE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. tsijournals.com [tsijournals.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Foreword: Unraveling the Molecular Blueprint

Foundational Principles: Ionization and Isotopic Abundance

The mass spectrometric analysis of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate, with a molecular formula of C₁₃H₁₁Cl₂NO₂S and a monoisotopic mass of 315.99 Da, begins with the critical step of ionization. The choice of ionization technique profoundly influences the resulting mass spectrum.

-

Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This is highly valuable for structural elucidation as the fragmentation patterns serve as a molecular fingerprint.

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound and for subsequent tandem mass spectrometry (MS/MS) experiments.[1]

A key feature in the mass spectrum of this molecule will be the isotopic signature of chlorine and sulfur. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.[2] The presence of a sulfur atom will also contribute to the M+2 peak.[2]

Predicted Fragmentation Pathways: A Structural Dissection

The fragmentation of this compound under electron ionization is anticipated to be a complex interplay of the quinoline core and its substituents. The following sections detail the most probable fragmentation pathways, grounded in established mass spectrometric principles.

Initial Fragmentation of the Ester Group

The ethyl ester group is a likely site for initial fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group or rearrangements.[3]

-

Loss of the Ethoxy Radical (•OCH₂CH₃): This would result in the formation of an acylium ion.

-

Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: This is a possibility if a gamma-hydrogen is available for abstraction.

-

Loss of the Ethyl Radical (•CH₂CH₃): Cleavage of the ethyl group is another potential initial fragmentation.

Fragmentation of the Methylthio Group

The methylthio group can also undergo characteristic fragmentation.

-

Loss of the Methyl Radical (•CH₃): This would lead to the formation of a thionium ion.

-

Loss of the Thioformyl Radical (•CHS): This is another plausible fragmentation pathway for sulfur-containing heterocycles.

Cleavage of the Quinoline Ring

The quinoline ring itself is a stable aromatic system, but it can undergo fragmentation, particularly after initial losses from the substituents. A characteristic fragmentation of the quinoline core is the loss of HCN.[4]

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways for this compound under Electron Ionization (EI).

Caption: Predicted EI Fragmentation Pathways

Experimental Protocols: A Practical Guide

To obtain high-quality mass spectral data for this compound, a systematic approach to sample preparation and instrument setup is essential.

Sample Preparation for LC-MS/MS Analysis

A generic, yet robust, protocol for preparing the analyte for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is as follows:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

-

Internal Standard: For quantitative analysis, it is crucial to use an appropriate internal standard.[5] A structurally similar compound with a different mass, or a stable isotope-labeled version of the analyte, would be ideal.

Recommended LC-MS/MS Parameters

The following table provides a starting point for developing an LC-MS/MS method for the analysis of this compound. Optimization will be necessary for specific instrumentation.

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V (Optimize for maximal [M+H]⁺) |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Desolvation Temp. | 350 °C |

| Collision Gas | Argon |

| Collision Energy | 10-40 eV (Ramp for MS/MS to observe fragmentation) |

Data Interpretation and Structural Confirmation

The interpretation of the mass spectrum will involve a careful analysis of the isotopic patterns and the mass differences between fragment ions.

High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, will enable the determination of the accurate mass of the molecular ion and its fragments.[1] This allows for the calculation of the elemental composition, providing a high degree of confidence in the identification of the compound and its fragments.

Tandem Mass Spectrometry (MS/MS)

By selecting the protonated molecule ([M+H]⁺) in the first stage of a tandem mass spectrometer and subjecting it to collision-induced dissociation (CID), a product ion spectrum can be generated. This spectrum will reveal the fragmentation pathways from the protonated precursor ion, which can be compared to the predicted EI fragmentation patterns to build a comprehensive picture of the molecule's gas-phase chemistry.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow of the analytical process, from sample preparation to data interpretation.

Caption: Analytical Workflow

Conclusion: A Predictive and Practical Framework

While a definitive mass spectrum for this compound remains to be published, this guide provides a robust and scientifically grounded framework for its analysis. By understanding the fundamental principles of mass spectrometry and the predictable fragmentation patterns of its constituent chemical moieties, researchers can confidently approach the structural elucidation of this and similar novel compounds. The provided experimental protocols offer a solid starting point for method development, ensuring the generation of high-quality, interpretable data. As a self-validating system, the principles outlined herein, when applied with the recommended experimental rigor, will empower scientists in their pursuit of molecular discovery and characterization.

References

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.

- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Wiley Registry of Mass Spectral Data. Retrieved from [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

-

University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Retrieved from [Link]

- T. A. de Sousa, et al. (2020). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry, 2020, 8896912.

- M. K. Sharma, et al. (2024). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. European Journal of Organic Chemistry.

- R. Subashini, et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986.

- M. Moniruzzaman, et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 239-246.

-

Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]

- M. D. L. de la Torre, et al. (2018).

- S. A. Khakwani, et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.

Sources

- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Infrared spectroscopy of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic analysis of this compound, a complex heterocyclic molecule relevant to pharmaceutical research and development. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data to offer a foundational understanding of the molecule's vibrational characteristics. We will deconstruct the molecule into its constituent functional groups, predict their corresponding IR absorption frequencies with justifications based on established principles, and present a validated protocol for acquiring high-fidelity spectra. This guide is designed for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation, identity confirmation, and quality control of advanced organic compounds.

Introduction: The Role of IR in Characterizing Complex Heterocycles

This compound (CAS No. 21168-41-2) is a poly-functionalized quinoline derivative.[1][2] Quinoline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitutions on this molecule—dichloro groups, a methylthio ether, and an ethyl carboxylate—impart distinct physicochemical properties that are critical to its function and potential applications.

Infrared spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules.[3] By probing the vibrational modes of covalent bonds, an IR spectrum provides a unique "molecular fingerprint," allowing for rapid confirmation of a molecule's identity and the presence of key functional groups.[4][5] For professionals in drug development, FTIR is a frontline tool for raw material identification, synthesis reaction monitoring, and final product quality assurance. This guide explains the causality behind the spectral features of this specific quinoline derivative, enabling a more profound and confident interpretation of experimental data.

Molecular Structure and Predicted Vibrational Signatures

To accurately interpret the infrared spectrum, we must first dissect the molecule into its fundamental components and predict their vibrational absorption regions based on authoritative spectroscopic data.[6][7] The structure contains several key functional groups, each with characteristic vibrational modes.

Caption: Functional group decomposition of the target molecule.

2.1 The Quinoline Ring System: The core of the molecule is a bicyclic aromatic heterocycle. Its key vibrations include:

-

Aromatic C-H Stretch: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[8] Their presence distinguishes them from aliphatic C-H stretches.

-

Aromatic C=C and C=N Ring Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic system give rise to a series of sharp to medium intensity bands in the 1620-1450 cm⁻¹ region.[3][6] For quinoline itself, characteristic peaks appear around 1617-1507 cm⁻¹.[3]

-

C-H Out-of-Plane Bending: These vibrations are found in the 900-675 cm⁻¹ region and are highly diagnostic of the substitution pattern on the aromatic ring. The specific pattern for this molecule will be complex due to multiple substituents.

2.2 The Ethyl Carboxylate Group (-COOC₂H₅): This is one of the most prominent groups in the IR spectrum.

-

Carbonyl (C=O) Stretch: This is expected to be a very strong and sharp absorption band. For aliphatic esters, this peak is typically found in the 1750-1735 cm⁻¹ range.[5][9] Conjugation with the quinoline ring system may shift this frequency slightly lower, into the 1730-1715 cm⁻¹ region.[9]

-

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations: the C-C(=O)-O stretch and the O-CH₂-CH₃ stretch. These result in strong bands within the 1300-1000 cm⁻¹ region of the spectrum.[9]

-

Aliphatic C-H Stretches: The ethyl group will produce absorption bands in the 3000-2850 cm⁻¹ range, which are characteristically at a lower frequency than the aromatic C-H stretches.[8][10]

2.3 The Methylthio Group (-SCH₃): The methylthio (thioether) functional group gives rise to more subtle spectral features.

-

Aliphatic C-H Stretches: The methyl group contributes to the absorption bands in the 3000-2850 cm⁻¹ region.

-

C-S Stretch: The carbon-sulfur stretching vibration is often weak and can be difficult to assign definitively as it appears in the crowded fingerprint region. Literature values place the C-S stretch for thioethers in a broad range, typically from 700-600 cm⁻¹.[11]

2.4 Dichloro Substituents (-Cl):

-

C-Cl Stretches: The carbon-chlorine stretching vibrations absorb strongly in the fingerprint region, typically between 850 and 550 cm⁻¹.[3] The presence of two C-Cl bonds will likely result in multiple bands in this area.

Experimental Protocol: Best Practices for FTIR Analysis

The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-fidelity FTIR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is the preferred method for solid powders due to its speed, ease of use, and minimal sample preparation.

Sources

- 1. Ethyl 4,6-dichloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. Ethyl 4,6-dichloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The C-S Stretching Frequency in Thiol Acids and Esters [opg.optica.org]

The Evolving Therapeutic Landscape of Substituted Quinoline-3-Carboxylates: A Guide to Biological Activity and Mechanistic Evaluation

An In-Depth Technical Guide

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Among its many derivatives, substituted quinoline-3-carboxylates have emerged as a particularly versatile class, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the critical structure-activity relationships (SAR) that govern their function, delve into their primary mechanisms of action across different disease models—including antimicrobial, anticancer, antiviral, and anti-inflammatory applications—and provide detailed, field-proven protocols for their biological evaluation. This document serves as a comprehensive resource, synthesizing current knowledge to empower the rational design and development of next-generation therapeutics based on the quinoline-3-carboxylate core.

The Quinoline-3-Carboxylate Scaffold: A Privileged Structure

The quinoline scaffold, a fusion of a benzene and a pyridine ring, offers a unique combination of aromaticity, hydrogen bonding capability, and steric features that make it an ideal foundation for drug design.[1] The reactivity and biological profile of quinoline derivatives are highly dependent on the nature and position of substituents on the rings.[1] The carboxylate group at the C-3 position is of particular importance; its acidic nature is crucial for interacting with key biological targets, such as the active sites of enzymes, often by forming salt bridges or critical hydrogen bonds.[3]

Core Structure-Activity Relationships (SAR)

Decades of research have illuminated several key SAR principles for quinoline-3-carboxylates that guide medicinal chemistry efforts:

-

The C-3 Carboxylic Acid: This moiety is frequently essential for activity. In antibacterial agents, it is critical for binding to DNA gyrase and topoisomerase IV.[3] In anticancer applications, it interacts with residues like arginine in the binding pocket of human dihydroorotate dehydrogenase (hDHODH).[3]

-

Substituents at C-2: This position often requires bulky and hydrophobic groups to enhance binding affinity and potency, a key feature for certain anticancer analogs.[4]

-

Substituents at C-4: While the focus is on 3-carboxylates, it's noteworthy that the position of the carboxylic acid is critical. For instance, quinoline-4-carboxylic acids have also been extensively studied, with their own unique SAR profiles.[4]

-

Substitutions on the Benzo Ring (C-5 to C-8): Modifications on the fused benzene ring, particularly with halogens like fluorine and chlorine, have been shown to significantly enhance antimicrobial and anticancer activities.[5] The strategic placement of these groups can modulate lipophilicity, metabolic stability, and electronic properties, thereby fine-tuning the compound's overall efficacy.[5]

A Spectrum of Biological Activities

The true power of the quinoline-3-carboxylate scaffold lies in its chemical tractability, allowing for the development of derivatives with potent and often specific biological effects.

Antimicrobial Activity

Substituted quinoline-3-carboxylates are renowned for their antibacterial properties, forming the basis of the quinolone class of antibiotics. Their activity extends to both Gram-positive and Gram-negative bacteria.[6]

-

Mechanism of Action: The primary mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] By stabilizing the enzyme-DNA complex, these compounds introduce double-stranded DNA breaks during replication, leading to bacterial cell death.[3] Molecular docking studies have also suggested other potential targets, such as tyrosyl-tRNA synthetase (TyrRS).[5]

-

Potency: Certain hybrid molecules, such as benzimidazole-quinoline hybrids, have demonstrated very low minimum inhibitory concentrations (MICs), often in the range of 1–8 µg/mL, with low associated cytotoxicity, marking them as strong candidates for further development.[5]